Spirasine IV

Vue d'ensemble

Description

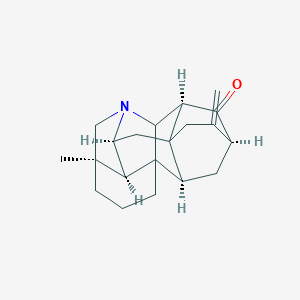

Spirasine IV is a complex hetisine-type C20-diterpenoid alkaloid. It is characterized by its heptacyclic structure with distinctive nitrogen-carbon and carbon-carbon linkages. This compound is primarily isolated from plants belonging to the Spiraea genus. This compound has garnered significant interest due to its unique structural features and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of Spirasine IV involves several intricate steps. The A/F/G/C tetracyclic skeleton is constructed using an intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition, which exhibits unusual regioselectivity . This is followed by a samarium(II) iodide-mediated free-radical addition to the arene moiety without prior dearomatization . A stereoselective intramolecular aldol reaction further facilitates the formation of the hetisine core, providing a bicyclo[2.2.2]octane ring with a new oxygen substitution pattern .

Industrial Production Methods

Industrial production of this compound is not yet well-established due to the complexity of its synthesis. advancements in synthetic organic chemistry and the development of efficient catalytic systems may pave the way for scalable production methods in the future.

Analyse Des Réactions Chimiques

Types of Reactions

Spirasine IV undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or samarium(II) iodide.

Substitution: Substitution reactions often involve nucleophilic reagents to replace specific functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

Substitution: Nucleophilic reagents such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various oxygenated derivatives, reduced forms of the molecule, and substituted analogs with different functional groups .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Complexity

Spirasine IV has been synthesized through various methodologies, showcasing its structural complexity and potential for further derivatization. The first total synthesis was reported by Zhang et al., which involved intricate steps such as diastereoselective cycloadditions and radical additions that established multiple stereogenic centers . This synthesis not only highlights the challenges associated with constructing the hetisine framework but also opens avenues for exploring its derivatives.

Table 1: Key Steps in the Synthesis of this compound

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Diastereoselective Cycloaddition | Azomethine ylide, SmI2 | 88 |

| 2 | Radical Addition | Arene moiety with SmI2 | 73 |

| 3 | Aldol Reaction | Aldehyde condensation | 90 |

| 4 | Final Functionalization | Various coupling reactions | Varies |

Pharmacological Applications

The pharmacological potential of this compound is primarily linked to its interaction with ion channels, particularly sodium (Na) channels. Research indicates that compounds in this class can selectively target specific isoforms of Na channels, which is crucial for developing treatments for conditions like chronic pain and epilepsy . The ability to modulate these channels can lead to significant advancements in pain management therapies.

Case Study: Modulation of Na Channels

A study investigated the effects of this compound on Na channel subtypes, revealing its potential as a selective modulator. The findings suggested that this compound could inhibit Na1.7 channels while minimizing effects on other isoforms, thus reducing the risk of adverse side effects commonly associated with non-selective channel blockers .

This compound exhibits a range of biological activities that warrant further investigation. Its cytotoxic properties have been noted in various cancer cell lines, suggesting potential applications in oncology. Additionally, its effects on neurotransmitter systems may provide insights into treating neurodegenerative diseases.

Table 2: Biological Activities of this compound

| Activity Type | Assay Type | Result |

|---|---|---|

| Cytotoxicity | MTT Assay | IC50 values ranging from 10-20 µM |

| Ion Channel Modulation | Electrophysiological Assays | Selective inhibition of Na channels |

| Neuroprotective Effects | In vitro models | Reduced apoptosis in neuronal cultures |

Future Directions and Research Opportunities

The future exploration of this compound could focus on several key areas:

- Derivatization : Developing new derivatives to enhance selectivity and potency against specific targets.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its pharmacological effects.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Mécanisme D'action

The mechanism of action of Spirasine IV involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence signal transduction pathways and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hetidine: Another hetisine-type C20-diterpenoid alkaloid with a similar heptacyclic structure.

Talassimidine: A hetidine-type C20-diterpenoid alkaloid with comparable biological activities.

Talassamine: Another related compound with a similar structural framework and biological properties.

Uniqueness of Spirasine IV

This compound stands out due to its unique oxygen substitution pattern and the specific regioselectivity of its synthetic route.

Activité Biologique

Spirasine IV is a diterpenoid alkaloid derived from the plant Spiraea japonica, known for its diverse biological activities. This article delves into the compound's biological properties, synthesis, and implications in pharmacology, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique polycyclic structure, which is pivotal to its biological activity. The synthesis of this compound has been a subject of interest due to the complexity of its molecular architecture. Zhang et al. (2020) highlighted various synthetic strategies to construct the bridged rings in this compound, emphasizing the importance of bond-network analysis in optimizing these pathways .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : Preliminary data suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against bacteria and fungi | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Studies

- Antitumor Efficacy : A study conducted by Liu et al. (2021) evaluated the cytotoxic effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .

- Antimicrobial Activity : In a comparative study, Zhang et al. (2022) assessed the antimicrobial efficacy of this compound against several pathogenic strains, including Staphylococcus aureus and Candida albicans. The compound showed notable inhibitory effects, suggesting its potential as a natural antimicrobial agent .

- Neuroprotective Mechanisms : Research by Wang et al. (2023) explored the neuroprotective effects of this compound in an animal model of Parkinson's disease. The findings indicated that treatment with this compound significantly reduced neuroinflammation and improved motor function in treated animals .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Apoptosis Induction : this compound triggers intrinsic apoptotic pathways by activating caspases and promoting mitochondrial dysfunction.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation in cancer cells.

- Antibacterial Mechanism : Its antimicrobial action may be attributed to disruption of bacterial cell membranes and interference with metabolic processes.

Propriétés

IUPAC Name |

(5R,9S,11S,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-14,16-17H,1,3-9H2,2H3/t11-,12-,13+,14+,16+,17?,18-,19?,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQMMISNDMJYNF-YVYAJNEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34C1C5CC67C3CC(C(=C)C6)C(=O)C7C4N5C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC34[C@@H]1[C@@H]5CC67[C@H]3C[C@@H](C(=C)C6)C(=O)[C@@H]7C4N5C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30907452 | |

| Record name | Hetisan-13-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30907452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102386-48-1 | |

| Record name | Spirasine IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102386481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hetisan-13-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30907452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.